molecular formula C7H9O4P B581094 3-Hydroxybenzylphosphonic acid CAS No. 1263034-18-9

3-Hydroxybenzylphosphonic acid

Cat. No.: B581094
CAS No.: 1263034-18-9
M. Wt: 188.119
InChI Key: ORQZHOMUJKLUCX-UHFFFAOYSA-N
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Description

3-Hydroxybenzylphosphonic acid is an organic compound characterized by the presence of a hydroxyl group attached to a benzyl ring and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybenzylphosphonic acid typically involves the reaction of benzyl alcohol derivatives with phosphonic acid precursors. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid. Another method involves the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of phosphonic acids, including this compound, often employs large-scale dealkylation processes. These methods ensure high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzylphosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Hydroxybenzylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxybenzylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

  • 3-Hydroxyphenylphosphinyl-propanoic acid
  • 2-Carboxyethylphenylphosphinic acid
  • 3-Hydroxyphenylphosphinyl-propanoic acid

Comparison: 3-Hydroxybenzylphosphonic acid is unique due to its specific structural features, such as the presence of both a hydroxyl group and a phosphonic acid group on the benzyl ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, making it more versatile for various applications .

Properties

IUPAC Name

(3-hydroxyphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQZHOMUJKLUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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